molecular formula C16H16N2O2S B2769126 1-(methylsulfonyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole CAS No. 667898-85-3

1-(methylsulfonyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole

Cat. No. B2769126
CAS RN: 667898-85-3
M. Wt: 300.38
InChI Key: SXOLSQSTIFDBPZ-UHFFFAOYSA-N
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Description

1-(methylsulfonyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole, also known as MDP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MDP belongs to the class of pyrazole-based compounds that have been extensively studied for their biological and pharmacological properties.

Scientific Research Applications

Synthesis and Organic Chemistry Applications

Research has developed efficient strategies for synthesizing pyrazole derivatives, including the targeted compound, through reactions involving propargyl alcohol and N-sulfonylhydrazone. These methods enable the formation of dihydropyrazole structures that serve as intermediates for further chemical transformations (Zhu et al., 2011). Additionally, reactions of vinyl sulfones with diphenyldiazomethane have been applied to synthesize 3,3-diphenyl-3H-pyrazoles, demonstrating the versatility of sulfone and sulfonyl groups in facilitating nucleophilic addition and cycloaddition reactions (Vasin et al., 2015).

Medicinal Chemistry and Biological Applications

The compound has been utilized in the design and synthesis of antiviral and antimicrobial agents. Derivatives of 1-(methylsulfonyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole have been evaluated for their activity against a range of viruses and bacteria, showing potential as therapeutic agents. For example, specific derivatives have demonstrated significant antiviral activity against RNA and DNA viruses, highlighting their potential in developing new antiviral drugs (Desideri et al., 2019). Furthermore, the synthesis of pyrazole derivatives has been linked to applications in cancer research, with some compounds showing promising anti-breast cancer and anti-inflammatory properties through enzyme inhibition and molecular docking studies (Thangarasu et al., 2019).

Material Science and Catalysis

In the field of materials science, pyrazole derivatives have been explored for their structural and bonding characteristics, contributing to the development of new materials with potential applications in catalysis and molecular recognition. For instance, studies on tetrahydro-1H-pyrazolo[4,3-c]pyridines have provided insights into molecular conformations and hydrogen bonding patterns, which are crucial for designing molecular assemblies and catalysts (Sagar et al., 2017).

properties

IUPAC Name

2-methylsulfonyl-3,5-diphenyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-21(19,20)18-16(14-10-6-3-7-11-14)12-15(17-18)13-8-4-2-5-9-13/h2-11,16H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOLSQSTIFDBPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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